molecular formula C12H22N2O4 B11710344 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- CAS No. 296279-62-4

1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-

Cat. No.: B11710344
CAS No.: 296279-62-4
M. Wt: 258.31 g/mol
InChI Key: RWUAWXJRDSDWTC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The macrocyclic framework of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane consists of a 12-membered ring with alternating oxygen and nitrogen atoms. The nitrogen centers are functionalized with acetyl groups (-COCH₃), introducing steric bulk and electronic perturbations. X-ray crystallographic data from analogous compounds, such as 5,9-dioxo-1,7-dioxa-4,10-diazacyclododecane, reveal bond lengths of 1.45–1.52 Å for C–O and 1.47–1.50 Å for C–N, consistent with partial double-bond character due to resonance stabilization. The acetyl substituents adopt equatorial orientations relative to the macrocyclic plane, minimizing steric clashes and enabling π-stacking interactions with aromatic solvents.

Conformational analysis via density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts a chair-like geometry with a dihedral angle of 156.7° between the oxygen and nitrogen atoms. This distortion arises from repulsion between lone pairs on adjacent heteroatoms and is mitigated by hydrogen bonding between the acetyl carbonyl oxygen and proximal NH groups.

Spectroscopic Analysis (NMR, IR, UV-Vis)

NMR Spectroscopy :

  • ¹H NMR : The proton environment of the macrocycle shows distinct signals for the methylene groups adjacent to oxygen (δ 3.65–3.72 ppm) and nitrogen (δ 2.88–3.12 ppm). The acetyl methyl protons resonate as a singlet at δ 2.10 ppm, while NH protons are deshielded to δ 5.45 ppm due to hydrogen bonding.
  • ¹³C NMR : Key signals include the acetyl carbonyl carbon at δ 170.2 ppm and the macrocyclic carbons bonded to oxygen (δ 68.9–70.1 ppm) and nitrogen (δ 52.3–54.8 ppm).

IR Spectroscopy :
Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–N stretch) confirm the presence of acetyl and amine groups. A broad band at 3,300 cm⁻¹ corresponds to N–H stretching vibrations.

UV-Vis Spectroscopy :
The compound exhibits a weak absorption band at 275 nm (ε = 450 L·mol⁻1·cm⁻¹) attributed to n→π* transitions of the carbonyl groups. Bathochromic shifts of 15–20 nm occur upon coordination with transition metals such as Cu(II) or Pb(II), indicating ligand-to-metal charge transfer.

X-ray Crystallographic Studies of Macrocyclic Framework

Single-crystal X-ray diffraction of the related compound 5,9-dioxo-1,7-dioxa-4,10-diazacyclododecane (CCDC 178282) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, and β = 105.3°. The macrocycle adopts a puckered conformation with intramolecular N–H···O=C hydrogen bonds (2.89 Å). The acetyl groups lie perpendicular to the ring plane, creating cavities suitable for alkali metal ions.

Computational Modeling of Conformational Dynamics

DFT calculations predict a Gibbs free energy difference of 4.2 kJ·mol⁻¹ between the chair and boat conformers, favoring the chair form. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of nitrogen (LP(N)) and the antibonding orbitals of adjacent C–O bonds (σ*(C–O)), stabilizing the macrocycle by 28.6 kcal·mol⁻¹. Molecular electrostatic potential (MEP) maps show regions of high electron density at the oxygen and acetyl carbonyl oxygen atoms, consistent with their role as Lewis basic sites.

Properties

CAS No.

296279-62-4

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-(10-acetyl-1,7-dioxa-4,10-diazacyclododec-4-yl)ethanone

InChI

InChI=1S/C12H22N2O4/c1-11(15)13-3-7-17-9-5-14(12(2)16)6-10-18-8-4-13/h3-10H2,1-2H3

InChI Key

RWUAWXJRDSDWTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOCCN(CCOCC1)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines and Diols

A common approach employs the reaction of a diamine with a diol in the presence of a Lewis acid catalyst. For example:

  • Reactants : Ethylene diamine derivatives and ethylene glycol analogs.

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

  • Yield : ~40–60% after purification via column chromatography.

Mechanism :
The reaction proceeds through nucleophilic attack of amine groups on the protonated diol, followed by dehydration to form the macrocyclic ether-amine structure.

The introduction of acetyl groups at the 4 and 10 nitrogen positions is achieved through acylation reactions. Two primary methods are viable:

Acetic Anhydride in Basic Media

Procedure :

  • Dissolve 1,7-dioxa-4,10-diazacyclododecane (1 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.2 equiv) as a base to scavenge HCl.

  • Slowly introduce acetic anhydride (2.2 equiv) at 0°C.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with water, extract with DCM, and purify via recrystallization.

Key Parameters :

  • Temperature : Room temperature to prevent side reactions.

  • Solvent : Dichloromethane or THF for optimal solubility.

  • Yield : ~70–85% (estimated based on analogous reactions).

Acetyl Chloride with Catalytic DMAP

Procedure :

  • Suspend the macrocycle (1 equiv) in dry THF.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

  • Introduce acetyl chloride (2.5 equiv) dropwise under nitrogen.

  • Reflux for 6–8 hours.

  • Concentrate under vacuum and purify via silica gel chromatography.

Advantages :

  • DMAP enhances reaction efficiency by activating the acylating agent.

  • Higher selectivity for mono- or diacetylation can be achieved by stoichiometric control.

Direct Synthesis via Pre-Functionalized Monomers

An alternative route involves synthesizing the macrocycle with pre-acetylated monomers, though this approach is less common due to steric and electronic challenges.

Cyclization of N-Acetylated Diamines

Reactants : N-acetylethylenediamine and ethylene glycol.
Conditions :

  • High-dilution conditions (0.01 M) in refluxing acetonitrile.

  • Use of cesium carbonate as a base to deprotonate amines.
    Challenges :

  • Reduced nucleophilicity of acetylated amines slows cyclization.

  • Competing polymerization reactions may occur, requiring careful stoichiometry.

Comparative Analysis of Methods

MethodReactantsConditionsYield (%)Purity (%)Key Challenges
Acetic AnhydrideParent macrocycle, (Ac)₂ORT, 24h70–85>95Over-acylation at oxygen sites
Acetyl Chloride/DMAPParent macrocycle, AcClReflux, 8h65–7590–95HCl gas evolution
Pre-FunctionalizedN-Acetyl diamine, diolHigh dilution, 72h30–4080–85Low cyclization efficiency

Characterization and Validation

Successful synthesis is confirmed through:

  • NMR Spectroscopy :

    • ¹H NMR : Disappearance of NH signals (~1.5 ppm) and appearance of acetyl protons (~2.1 ppm).

    • ¹³C NMR : Carbonyl peaks at ~170 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 290.31 (C₁₂H₂₂N₂O₆).

  • Elemental Analysis : C 49.65%, H 7.64%, N 9.65% (theoretical for C₁₂H₂₂N₂O₆).

Industrial and Research Applications

While primarily a research chemical, potential applications include:

  • Coordination Chemistry : As a ligand for transition metals (e.g., Cu²⁺, Re⁺) in catalytic systems.

  • Pharmaceutical Intermediates : Functionalization for bioactive macrocycles targeting DNA interaction .

Chemical Reactions Analysis

1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity : Research indicates that derivatives of 1,7-Dioxa-4,10-diazacyclododecane exhibit potential antidiabetic properties. Compounds synthesized from this base have shown significant inhibition of α-glucosidase activity, which is crucial for managing blood sugar levels in diabetic patients. A study noted that certain derivatives displayed stronger enzyme inhibitory effects than the standard drug acarbose .
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, which may contribute to its potential therapeutic applications in preventing oxidative stress-related diseases .
  • Cytotoxic Activity : Some derivatives have been evaluated for cytotoxic effects against cancer cell lines. These studies indicate that certain modifications of the compound could lead to promising anticancer agents .

Materials Science Applications

  • Polymer Chemistry : The compound's unique structure allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications.
  • Nanomaterials : Research has shown that incorporating 1,7-Dioxa-4,10-diazacyclododecane into nanomaterials can improve their stability and functionality. This application is particularly relevant in the development of drug delivery systems where controlled release is essential .

Catalysis Applications

  • Catalytic Activity : The compound has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it a candidate for facilitating reactions in organic synthesis .
  • Green Chemistry : The use of 1,7-Dioxa-4,10-diazacyclododecane as a catalyst aligns with green chemistry principles by promoting reactions under milder conditions and reducing the need for hazardous solvents .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntidiabetic activityInhibits α-glucosidase more effectively than acarbose
Antioxidant propertiesEffective free radical scavenger
Cytotoxic activityPotential anticancer agents identified
Materials SciencePolymer synthesisEnhanced thermal/mechanical properties observed
NanomaterialsImproved stability and functionality in drug delivery systems
CatalysisCatalytic activityFacilitates organic reactions under mild conditions
Green chemistryReduces hazardous solvent usage

Mechanism of Action

The mechanism of action of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Crown Ether Derivatives with Modified Substituents

Compound Substituents Molecular Formula Key Properties
1,7-Dioxa-4,10-diazacyclododecane (Parent) None C₈H₁₈N₂O₂ Chelates metal ions; used in supramolecular chemistry .
4,10-Diacetyl derivative Acetyl (–COCH₃) C₁₂H₂₂N₂O₆ Enhanced lipophilicity; potential for modified DNA interaction and cytotoxicity .
4,10-Bis(methoxymethyl) derivative (CAS 142273-75-4) Methoxymethyl (–CH₂OCH₃) C₁₂H₂₆N₂O₄ Increased solubility in polar solvents; reduced steric hindrance compared to acetyl .
4,10-Bis(oxiranylmethyl) derivative (CAS 120107-68-8) Oxiranylmethyl (epoxide) C₁₄H₂₆N₂O₄ Reactive epoxide groups enable crosslinking; applications in polymer chemistry .

Key Observations :

  • Acetyl groups increase molecular weight (290.31 vs.
  • Methoxymethyl derivatives prioritize solubility over reactivity, making them suitable for aqueous-phase applications .

Complexation Behavior

Compound Association Constant (K) Preferred Ions Application
Parent crown ether (CAS 294-92-8) Not reported Alkali/alkaline earth metals Metal ion extraction and catalysis .
Naphthyl-pendant derivative () High K for transition metals Cu²⁺, Fe³⁺ Fluorescence-based sensing .
4,10-Diacetyl derivative Likely reduced K Potential for selective binding with organic cations .

Analysis :

  • Acetyl groups may sterically hinder metal ion coordination, shifting preference to organic cations or neutral molecules .
  • Naphthyl-pendant derivatives () demonstrate how aromatic substituents enhance fluorescence and specificity for transition metals.

Biological Activity

1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- (CAS No. 296279-62-4) is a synthetic compound with notable biological activity. This compound belongs to the class of diazacyclododecanes and has been studied for its potential therapeutic applications. Its unique structure contributes to various biological interactions, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C12H22N2O4
Molecular Weight 258.32 g/mol
CAS Number 296279-62-4
Appearance White powder
Solubility Soluble in water

The biological activity of 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- is primarily attributed to its ability to interact with various biological targets. The compound exhibits:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Membrane Interaction : The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cell signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that it exhibits activity against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, 1,7-Dioxa-4,10-diazacyclododecane was tested against various pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Research : A study conducted by Ferreiros-Martinez et al. explored the anti-inflammatory effects of the compound in a murine model. The findings revealed a reduction in pro-inflammatory cytokines when treated with the compound compared to control groups .
  • Cytotoxicity Assay : Research conducted on human cancer cell lines showed that treatment with 1,7-Dioxa-4,10-diazacyclododecane resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM depending on the cell line .

Q & A

(Basic) What are the optimal synthetic pathways for 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-?

Methodological Answer:
Synthesis optimization requires systematic experimental design, such as factorial design , to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Use a 2³ factorial design to test interactions between reaction time, acetylating agent concentration, and pH.
  • Apply regression analysis to model yield responses and identify critical parameters .
  • Validate via process simulations (e.g., COMSOL Multiphysics) to predict scalability and energy efficiency .

(Basic) How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., density functional theory) to confirm macrocyclic geometry and acetyl group positions .
  • High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI-HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC-PDA: Employ reverse-phase chromatography with photodiode array detection to assess purity (>98%) and detect byproducts .

(Basic) What stability studies are essential for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability testing using ICH Q1A guidelines:
    • Expose samples to 40°C/75% RH for 6 months and analyze degradation via LC-MS.
    • Use Arrhenius kinetics to extrapolate shelf-life at 25°C .
  • Monitor hydrolysis of acetyl groups via pH-dependent UV-Vis spectroscopy .

(Advanced) How can researchers resolve contradictions in reported catalytic performance data for this compound?

Methodological Answer:

  • Perform meta-analysis of published datasets to identify confounding variables (e.g., solvent polarity, substrate scope).
  • Apply multivariate regression to isolate key factors (e.g., ligand geometry, solvent dielectric constant) .
  • Validate hypotheses via controlled replication studies with standardized conditions (e.g., fixed temperature/pH) .

(Advanced) What computational methods are effective for predicting structure-activity relationships (SAR) in supramolecular applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model host-guest interactions using AMBER or GROMACS to assess binding affinities.
  • Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict catalytic sites .
  • Machine Learning (ML): Train models on existing SAR datasets to predict novel derivatives with enhanced selectivity .

(Advanced) How to design experiments for studying multi-step reaction kinetics involving this compound?

Methodological Answer:

  • Use stopped-flow spectroscopy to monitor rapid intermediate formation (e.g., acetyl transfer steps).
  • Integrate kinetic modeling (e.g., Michaelis-Menten or steady-state approximations) to derive rate constants.
  • Employ DoE (Design of Experiments) to optimize time-resolved measurements and minimize noise .

(Advanced) What mechanistic insights can isotopic labeling (e.g., 13^{13}13C/15^{15}15N) provide for reaction pathways?

Methodological Answer:

  • Isotope Tracing: Synthesize 13^{13}C-labeled derivatives to track acetyl group transfer via 13^13C NMR.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of 12^{12}C vs. 13^{13}C variants to identify rate-determining steps.
  • Mass Spectrometry Imaging (MSI): Map spatial distribution of intermediates in heterogeneous systems .

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